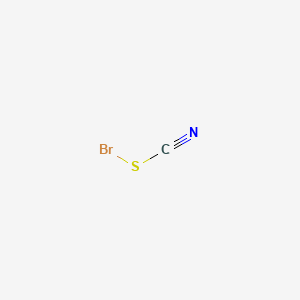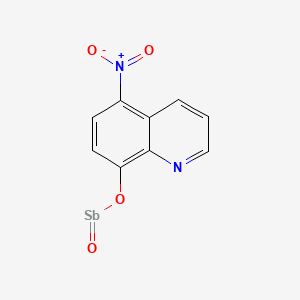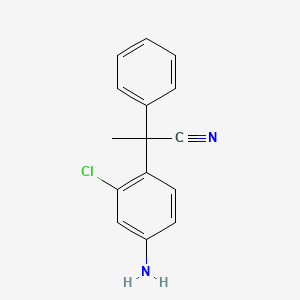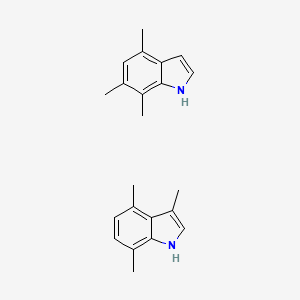![molecular formula C26H18N4O B14695443 1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene CAS No. 24377-73-9](/img/structure/B14695443.png)
1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxybis(phenylene) bridge with diazomethylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,1-phenylene with diazomethylene under controlled conditions to form the diazomethylene-phenylene intermediate. This intermediate is then reacted with an oxybis(phenylene) compound to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazomethylene groups into other functional groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
科学的研究の応用
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene involves its interaction with specific molecular targets and pathways. The diazomethylene groups can form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can modulate cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Benzyl Ether: Similar in structure but lacks the diazomethylene groups.
Dibenzyl Ether: Contains two benzene rings connected by an ether linkage, similar to the oxybis(phenylene) bridge in the target compound.
1,1’-(Oxybis(4,1-phenylene))bis(ethan-1-one): Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is unique due to the presence of diazomethylene groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and industrial applications.
特性
CAS番号 |
24377-73-9 |
|---|---|
分子式 |
C26H18N4O |
分子量 |
402.4 g/mol |
IUPAC名 |
1-[diazo(phenyl)methyl]-4-[4-[diazo(phenyl)methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H18N4O/c27-29-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)26(30-28)20-9-5-2-6-10-20/h1-18H |
InChIキー |
LGUKGWIJOVHUAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=[N+]=[N-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


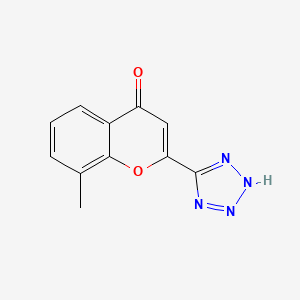
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
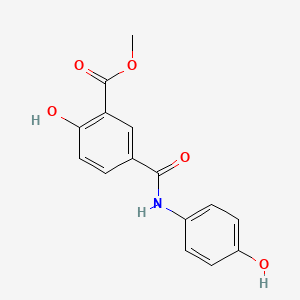
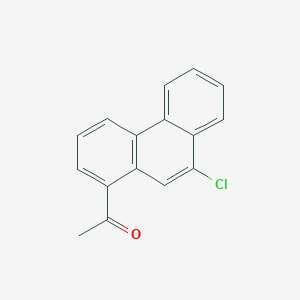
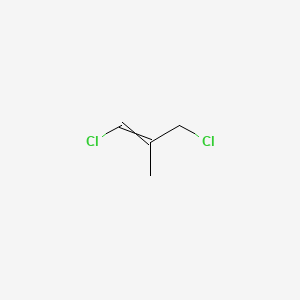
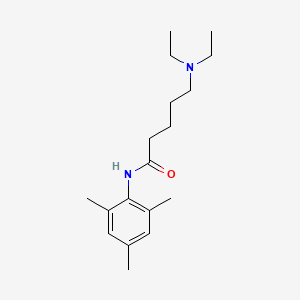
methanone](/img/structure/B14695403.png)
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
